
(2R,4S)-2-(4-Nitrophenoxy)-4-(pyridin-4-yl)-1,3,2-dioxaphosphinane 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S)-2-(4-Nitrophenoxy)-4-(pyridin-4-yl)-1,3,2-dioxaphosphinane 2-oxide is a complex organic compound that features a unique combination of functional groups, including a nitrophenoxy group, a pyridinyl group, and a dioxaphosphinane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-(4-Nitrophenoxy)-4-(pyridin-4-yl)-1,3,2-dioxaphosphinane 2-oxide typically involves a multi-step process. The key steps include the formation of the dioxaphosphinane ring and the introduction of the nitrophenoxy and pyridinyl groups. Common reagents used in these reactions include phosphorus oxychloride, pyridine, and 4-nitrophenol. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4S)-2-(4-Nitrophenoxy)-4-(pyridin-4-yl)-1,3,2-dioxaphosphinane 2-oxide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the phosphorus atom.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,4S)-2-(4-Nitrophenoxy)-4-(pyridin-4-yl)-1,3,2-dioxaphosphinane 2-oxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its ability to undergo specific reactions makes it a valuable tool for investigating cellular processes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the nitrophenoxy group can be modified to enhance the compound’s bioactivity and target specific biological pathways.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2R,4S)-2-(4-Nitrophenoxy)-4-(pyridin-4-yl)-1,3,2-dioxaphosphinane 2-oxide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the pyridinyl group can form coordination complexes with metal ions. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(2R,4S)-2-(4-Methoxyphenoxy)-4-(pyridin-4-yl)-1,3,2-dioxaphosphinane 2-oxide: Similar structure but with a methoxy group instead of a nitro group.
(2R,4S)-2-(4-Chlorophenoxy)-4-(pyridin-4-yl)-1,3,2-dioxaphosphinane 2-oxide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitrophenoxy group in (2R,4S)-2-(4-Nitrophenoxy)-4-(pyridin-4-yl)-1,3,2-dioxaphosphinane 2-oxide imparts unique electronic properties that can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H13N2O6P |
|---|---|
Peso molecular |
336.24 g/mol |
Nombre IUPAC |
(4S)-2-(4-nitrophenoxy)-4-pyridin-4-yl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C14H13N2O6P/c17-16(18)12-1-3-13(4-2-12)21-23(19)20-10-7-14(22-23)11-5-8-15-9-6-11/h1-6,8-9,14H,7,10H2/t14-,23?/m0/s1 |
Clave InChI |
HKSUSEMODQDQMJ-JRQMZCAUSA-N |
SMILES isomérico |
C1COP(=O)(O[C@@H]1C2=CC=NC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1COP(=O)(OC1C2=CC=NC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12877037.png)

![6-Methoxy-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12877054.png)
![3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12877061.png)
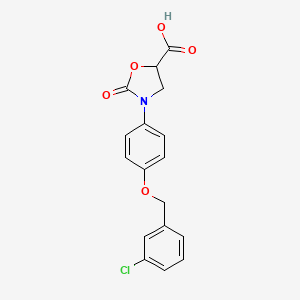


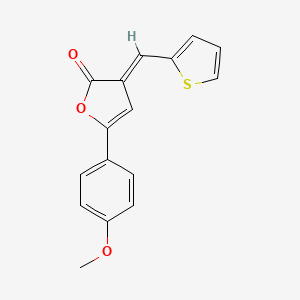
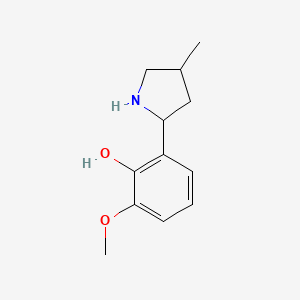

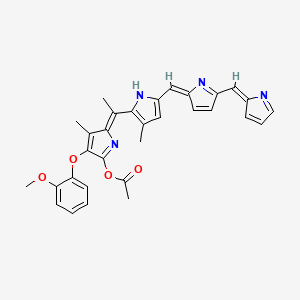
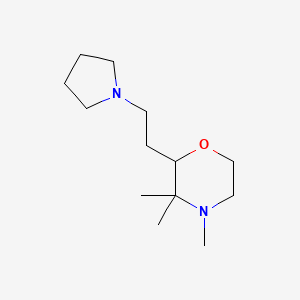
![Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate](/img/structure/B12877130.png)
![2-(Bromomethyl)-4-methoxybenzo[d]oxazole](/img/structure/B12877131.png)
